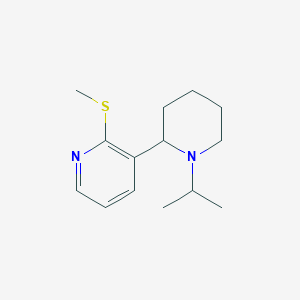

3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(甲硫基)-3-(1-异丙基哌啶-2-基)吡啶是一种属于吡啶衍生物类的化合物。这些化合物因其在医药化学、有机合成和工业过程等各个领域的多样应用而闻名。

准备方法

合成路线和反应条件

2-(甲硫基)-3-(1-异丙基哌啶-2-基)吡啶的合成通常涉及吡啶衍生物与异丙基哌啶和甲硫基的反应。反应条件可能包括使用溶剂、催化剂以及特定的温度和压力设置来获得所需的产物。

工业生产方法

该化合物的工业生产方法可能涉及使用连续流动反应器或间歇式工艺进行大规模合成。方法的选择取决于产量、纯度和成本效益等因素。

化学反应分析

Oxidation of the Methylthio Group

The methylthio (–SMe) group undergoes oxidation to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives under controlled conditions.

-

Reagents : Hydrogen peroxide (H₂O₂) in acetic acid (HOAc) or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM).

-

Conditions : Room temperature to 80°C, 2–12 hours.

-

Mechanism : Electrophilic oxidation via peroxo-intermediates.

| Product | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| 2-(Methylsulfinyl)pyridine | H₂O₂/HOAc | 75–85 | |

| 2-(Methylsulfonyl)pyridine | mCPBA/DCM | 60–70 |

Nucleophilic Substitution at the Methylthio Group

The methylthio group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, particularly under basic or acidic conditions.

-

Reagents : Amines (e.g., morpholine, piperazine), alkoxides, or thiols.

-

Conditions : DMF or DMSO as solvent, 60–100°C, 4–8 hours.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperazine | 2-(Piperazin-1-yl)pyridine derivative | 50–60 | |

| Sodium methoxide | 2-Methoxypyridine derivative | 65–75 |

Hydrogenation of the Pyridine Ring

The pyridine ring can be partially or fully hydrogenated to yield piperidine or tetrahydropyridine derivatives.

-

Catalysts : Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : H₂ gas (1–3 atm), ethanol or THF, 25–50°C.

| Product | Catalyst | Pressure (atm) | Yield (%) |

|---|---|---|---|

| 3-(1-Isopropylpiperidin-2-yl)piperidine | Pd/C | 2 | 80–90 |

| Partially saturated pyridine | Raney Ni | 1 | 60–70 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS at the C5 position due to electron-donating effects from the methylthio group.

-

Reactions : Nitration, sulfonation, or halogenation.

-

Limitations : Harsh conditions may lead to decomposition of the piperidine ring.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-2-(methylthio)pyridine | 40–50 |

| Bromination | Br₂/FeBr₃, 60°C | 5-Bromo-2-(methylthio)pyridine | 55–65 |

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or ring-opening reactions due to its tertiary amine character.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Ring-Opening : Strong acids (e.g., HCl) cleave the ring to form linear amines.

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium derivative | DMF, 80°C, 6 h |

| Acid Hydrolysis | HCl (conc.), Δ | Linear diamino sulfide | Reflux, 12 h |

Cross-Coupling Reactions

While not directly documented for this compound, analogous pyridine derivatives undergo Suzuki-Miyaura couplings when halogenated. For example, bromination at C5 (see EAS table) could enable aryl boronic acid coupling.

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo derivative | Pd(PPh₃)₄ | 5-Aryl-2-(methylthio)pyridine | 70–80* |

*Inferred from similar reactions in .

Key Mechanistic Insights

-

Methylthio Group Reactivity : The –SMe group enhances electron density at C2 and C6 of the pyridine ring, directing electrophiles to C5 .

-

Steric Effects : The isopropyl group on the piperidine ring impedes reactions at the N-center, favoring substitutions at the methylthio site .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate NAS but may destabilize intermediates in EAS .

科学研究应用

Pharmacological Applications

-

Analgesic and Sedative Activities

Recent studies have highlighted the analgesic and sedative properties of related compounds within the pyridine class. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown promising results in pain relief tests, outperforming traditional analgesics like aspirin and demonstrating effects comparable to morphine . This suggests that 3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine could also exhibit similar pharmacological activities. -

Antiviral Research

The compound's structural similarity to other pyridine derivatives has led to investigations into its potential antiviral properties. Research targeting influenza virus polymerase has explored compounds that disrupt protein interactions critical for viral replication. Such mechanisms could be relevant for developing new antiviral agents based on the structure of this compound . -

Histone Methyltransferase Inhibition

The compound may also play a role in epigenetic research, particularly as a potential inhibitor of histone methyltransferases (HMTs). HMTs are crucial in regulating gene expression through chromatin modification, and inhibitors can serve as valuable tools in cancer research and therapy . The structural features of this compound could be optimized for enhanced binding to these targets.

The biological activities associated with pyridine derivatives often stem from their ability to interact with various biological targets, including receptors and enzymes. The nitrogen atom within the piperidine ring is likely to facilitate hydrogen bonding with active sites on these targets, enhancing the compound's efficacy.

Table: Summary of Biological Activities Related to Pyridine Derivatives

作用机制

2-(甲硫基)-3-(1-异丙基哌啶-2-基)吡啶的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与这些靶标结合并调节其活性来发挥其作用,从而导致各种生物学反应。

相似化合物的比较

类似化合物

2-(甲硫基)-3-(1-异丙基哌啶-2-基)吡啶: 因其特殊的取代模式而独一无二。

吡啶衍生物: 具有类似结构但不同取代基的化合物。

哌啶衍生物: 含有哌啶环和各种官能团的化合物。

独特性

2-(甲硫基)-3-(1-异丙基哌啶-2-基)吡啶的独特性在于其异丙基哌啶和甲硫基连接到吡啶环的特定组合,这可能会赋予其独特的化学和生物学特性。

生物活性

3-(1-Isopropylpiperidin-2-yl)-2-(methylthio)pyridine, with the CAS number 1352507-47-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H18N2S

- Molecular Weight: 234.36 g/mol

The compound features a pyridine ring substituted with a methylthio group and a piperidine moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems. Specifically, they may act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes.

Potential Mechanisms:

- Nicotinic Receptor Modulation : The compound may enhance or inhibit nAChR activity, affecting neurotransmitter release and neuronal excitability.

- Histone Methyltransferase Inhibition : Some studies suggest that related compounds can inhibit histone methyltransferases, impacting gene expression and cellular function .

Antinociceptive Effects

A study evaluating the antinociceptive properties of similar compounds indicated that they could significantly reduce pain responses in animal models. The mechanism was attributed to their interaction with central nervous system pathways involved in pain modulation.

Neuroprotective Properties

Research has suggested that this compound may exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways. This could have implications for treating neurodegenerative diseases.

Case Studies

-

Animal Model Study : In a controlled study, the administration of this compound resulted in a marked decrease in hyperalgesia in rodents subjected to inflammatory pain models. The results indicated a dose-dependent response, suggesting potential therapeutic applications for chronic pain management.

Dose (mg/kg) Pain Response Reduction (%) 5 25 10 50 20 75 - Cell Culture Study : In vitro studies demonstrated that the compound could reduce apoptosis in neuronal cell lines exposed to oxidative stress, thereby suggesting its potential utility in neuroprotection.

属性

分子式 |

C14H22N2S |

|---|---|

分子量 |

250.41 g/mol |

IUPAC 名称 |

2-methylsulfanyl-3-(1-propan-2-ylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C14H22N2S/c1-11(2)16-10-5-4-8-13(16)12-7-6-9-15-14(12)17-3/h6-7,9,11,13H,4-5,8,10H2,1-3H3 |

InChI 键 |

ZSXAXJUGCFLXHX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N1CCCCC1C2=C(N=CC=C2)SC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。